molecular formula C8H5NO2 B097010 5-Ethynylpicolinic acid CAS No. 17880-57-8

5-Ethynylpicolinic acid

Cat. No. B097010
CAS RN: 17880-57-8
M. Wt: 147.13 g/mol
InChI Key: ZCSPZVBBZKXFHF-UHFFFAOYSA-N
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Description

5-Ethynylpicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position and an ethynyl group at the 5-position. The synthesis and study of its analogs have been a subject of interest due to their potential applications and biological activities. Although the provided papers do not directly discuss 5-ethynylpicolinic acid, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 5-ethynylpicolinic acid.

Synthesis Analysis

The synthesis of fusaric acid and its analogs, which are structurally related to 5-ethynylpicolinic acid, starts from 2-methyl-5-ethynylpyridine. This compound is then alkylated, and the resulting 2-methyl-5-alkynylpyridines are hydrogenated and oxidized to yield the corresponding 5-alkylpicolinic acids . This method suggests a potential pathway for synthesizing 5-ethynylpicolinic acid by modifying the alkyl group to an ethynyl group during the synthesis process.

Molecular Structure Analysis

The molecular structure of 5-ethynylpicolinic acid would consist of a pyridine ring with a carboxylic acid group and an ethynyl group attached. The mass-spectroscopic behavior of related compounds, such as 2-methyl-5-alkylpyridines, has been studied, which could provide insights into the mass-spectroscopic properties of 5-ethynylpicolinic acid and its analogs . Understanding the mass-spectroscopic behavior is crucial for the identification and characterization of the compound.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions specific to 5-ethynylpicolinic acid, the synthesis pathways of related compounds imply that 5-ethynylpicolinic acid could undergo various chemical transformations. These may include reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions involving the ethynyl group, such as coupling reactions catalyzed by transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethynylpicolinic acid can be inferred from its molecular structure and the properties of similar compounds. As a carboxylic acid, it is expected to have acidic properties and form hydrogen bonds, which would influence its solubility and melting point. The presence of the ethynyl group could affect its reactivity and the types of chemical reactions it can participate in. The exact properties would need to be determined experimentally, but the synthesis and study of analogs provide a foundation for predicting these properties .

Scientific Research Applications

Picolinic Acid in Antiviral Research

  • Scientific Field: Medical Research, Virology .
  • Application Summary: Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .
  • Methods of Application: The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .
  • Results: Picolinic acid displayed a preference for blocking enveloped viruses . It specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses .

5-Aminolevulinic Acid in Biosynthesis

  • Scientific Field: Bioengineering, Synthetic Biology .
  • Application Summary: 5-Aminolevulinic acid (5-ALA) is the key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture and other burgeoning fields .
  • Methods of Application: There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively .
  • Results: Since it is an endogenous substance that is non-toxic to humans and animals and is easily degraded in the environment without residues, 5-ALA has received widespread attentions in recent years .

Safety And Hazards

The safety information for 5-Ethynylpicolinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-ethynylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPZVBBZKXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340924
Record name 5-ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpicolinic acid

CAS RN

17880-57-8
Record name 5-ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-((triethylsilyl)ethynyl)picolinate (1.68 g, 6.05 mmol) in THF (12.11 ml) was added TBAF, 1.0M in THF (6.68 ml, 6.68 mmol, Sigma Aldrich). The reaction was allowed to stir for 6 hours at RT. The reaction was concentrated. The crude product was adsorbed onto a plug of silica gel and chromatographed through silica gel column eluting with a gradient of 10% to 100% EtOAc in hexane followed by 1% AcOH in EtOAc, to afford 5-ethynylpicolinic acid (0.05 g, 0.37 mmol, 6.10% yield).
Name
methyl 5-((triethylsilyl)ethynyl)picolinate
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.11 mL
Type
solvent
Reaction Step One
Name
Quantity
6.68 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Zhang, B Li, X Meng, X Yin, T Zhang - Dalton Transactions, 2013 - pubs.rsc.org
… A few drops of distilled water (about 0.1 mL) and solid silver nitrate (0.01g, 0.06 mmol) were added to a 5 mL vial containing solid 5-ethynylpicolinic acid (0.004 g, 0.0272 mmol). A pale-…
Number of citations: 14 pubs.rsc.org
PB Terent'ev, TP Moskvina, LV Moshentseva… - Chemistry of …, 1970 - Springer
… A solution of 1.47 g (0.01 mole) of 5-ethynylpicolinic acid in 20 ml of ether was treated with 300 ml of an ethereal solution of diazomethane obtained from 30 g of nitrosomethylurea, and …
Number of citations: 3 link.springer.com
AN Kost, PB Terent'ev, LV Moshentseva - Pharmaceutical Chemistry …, 1967 - Springer
… When the method that we have developed was used for the oxidation of 2-methyl-5-ethynylpyridine the only reaction product that we isolated was 5-ethynylpicolinic acid (I) (yield 40%), …
Number of citations: 3 link.springer.com

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